特氟龙

描述

Tefzel, also known as ETFE (ethylene-tetrafluoroethylene), is a melt-processable copolymer . It is known for its excellent physical toughness and resistance to radiation, chemicals, UV, and extreme temperatures . Tefzel can be customized for desired color, reinforcement, and conductivity levels, making it suitable for a variety of high-performance products and components .

Synthesis Analysis

Tefzel is part of the DuPont family of fluorine-based products, which includes Teflon PTFE, Teflon FEP, and Teflon PFA fluoropolymer resins .Molecular Structure Analysis

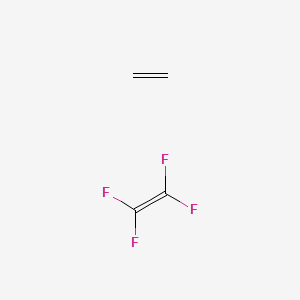

The molecular structure of Tefzel is C4H4F4 .Physical And Chemical Properties Analysis

Tefzel has a low wear factor, high-impact strength, and dimensional stability . It has heat resistance with a rating for temperatures up to 150 °C (302 °F) based on the 20,000-hour criterion and good creep resistance . It also has a specific gravity of 1.7, strong weathering capabilities (up to at least 20 years), low-moisture absorption, UV resistance, and resistance to solvents, acids, and bases .科学研究应用

等离子体处理用于粘合剂粘接

特氟龙,一种四氟乙烯-乙烯共聚物,已通过等离子体表面处理增强了其粘合性。当特氟龙与各种环氧树脂粘合剂结合时,这种技术显著提高了粘合强度。表面分析表明表面氧化增加,表明材料的表面化学发生了有利于粘合的变化 (Hansen 等,1991)。

航天器中的电线绝缘

在航天器中,电线绝缘对于安全和功能至关重要。基于层次分析法和其他假设,特氟龙被认为是用于可居住航天器的比特氟龙更好的选择。这种选择基于其在太空独特条件下的相对有效性 (Paulos & Apostolakis,1998)。

对原子氧的抗侵蚀性

研究了特氟龙对超热原子氧侵蚀的抵抗力。这项研究与暴露在极端太空环境中的材料相关。研究发现,暴露后材料的表面成分发生了显着变化,表明特氟龙适用于某些太空应用 (Everett & Hoflund,2004)。

在模拟移动床操作中的稳定性

在高效液相色谱 (HPLC) 和模拟移动床 (SMB) 应用中检查了特氟龙的稳定性。研究发现,在某些条件下,该材料会出现微孔,导致泄漏。这项研究强调了在特定工业过程中仔细选择材料的必要性 (Miller & Juza,2005)。

辐射效应和共聚

研究了特氟龙对辐射引起的结构变化的响应,结果表明暴露后氢过氧化物和醇类增加。这项研究对于了解特氟龙在辐射下的行为至关重要,可以为其在辐射是影响因素的环境中的使用提供信息 (Prasad & Singh,1996)。此外,还探索了特氟龙与各种单体的接枝共聚,以将功能性部分引入材料中,从而增强其性能 (Kaur 等,2002)。

医疗器械的非血栓形成涂层

特氟龙已被研究作为重组人弹性蛋白多肽涂层的基材。这些涂层显着降低了血小板活化和粘附,表明特氟龙在与血液接触的医疗器械中具有潜力 (Woodhouse 等,2004)。

热分解分析

了解特氟龙的热行为对其在高温环境中的应用至关重要。研究探索了其热分解动力学,提供了对其在热量下的稳定性和降解的见解 (Prasad & Singh,1995)。

作用机制

未来方向

属性

IUPAC Name |

ethene;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSJIZLJUFMIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-71-5, 111939-51-6 | |

| Record name | Ethylene-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111939-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25038-71-5 | |

| Record name | Poly(ethylene-tetrafluoroethylene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is the molecular formula of Tefzel?

A1: Tefzel, being a copolymer, does not have a fixed molecular formula like smaller molecules. Its composition is represented by the ratio of its monomers, tetrafluoroethylene and ethylene.

Q2: What is the molecular weight of Tefzel?

A2: Similar to the molecular formula, the molecular weight of Tefzel varies depending on the specific polymerization conditions and the ratio of its monomers.

Q3: Is there any spectroscopic data available for Tefzel?

A3: Yes, infrared (IR) spectroscopy is frequently employed to characterize Tefzel. Characteristic peaks can be observed for C-F bonds and C-H bonds, confirming the presence of both tetrafluoroethylene and ethylene units in the copolymer. [, , , , ]

Q4: How does Tefzel perform under high temperatures?

A4: Tefzel exhibits good thermal stability, withstanding temperatures up to 150°C. [] Studies show improved thermal resistance after grafting with monomers like styrene, methyl acrylate, and ethyl acrylate. [, ]

Q5: Is Tefzel resistant to chemicals?

A5: Tefzel demonstrates excellent chemical resistance to a wide range of chemicals, including acids, bases, and solvents. This property makes it suitable for applications in harsh environments. [, , ]

Q6: How does Tefzel withstand exposure to radiation?

A6: Tefzel shows good resistance to radiation, though prolonged exposure can lead to structural changes. Studies using FT-infrared spectroscopy and differential scanning calorimetry revealed alterations in crystallinity and the formation of hydroperoxides and alcohols upon irradiation. []

Q7: What are the typical applications of Tefzel?

A7: Tefzel finds use in various applications, including wire and cable insulation, particularly in high-temperature environments like blast furnaces and nuclear control systems. [] It is also utilized in chemical processing equipment, aerospace components, and solar panels due to its desirable combination of properties. [, , , ]

Q8: How does Tefzel interact with hyperthermal atomic oxygen?

A8: Studies using X-ray photoelectron spectroscopy (XPS) have shown that exposure to hyperthermal atomic oxygen leads to erosion of Tefzel. This erosion involves the breaking of C-F and C-H bonds, resulting in a decrease in fluorine and carbon content on the Tefzel surface. The process eventually leaves a graphitic or amorphous carbon-like layer. []

Q9: Does exposure to moisture affect the dielectric properties of Tefzel?

A9: Yes, moisture adsorption can influence the dielectric properties of Tefzel. Research indicates an increase in both relative permittivity and dissipation factor with increasing moisture content. []

Q10: What are the outgassing products from Tefzel and their potential impact?

A10: Tefzel can release outgassing products, especially under vacuum and UV exposure. These products have the potential to deposit on sensitive surfaces in spacecraft, potentially affecting thermal control surfaces. [, ]

Q11: How is Tefzel employed in solar energy applications?

A11: Tefzel sheets offer a lightweight and flexible alternative to tempered glass in solar panel construction. [] Their high transmissivity contributes to enhanced solar panel efficiency.

Q12: Can Tefzel be used in biomedical applications?

A12: Research explores the use of Tefzel in fabricating sombrero-shaped magnetite nanoparticles for potential applications in molecular imaging and detection. [] Additionally, Tefzel's biocompatibility makes it suitable for certain medical devices and components. []

Q13: How is Tefzel utilized in groundwater monitoring?

A13: Tefzel's chemical resistance and durability make it suitable for constructing probes used in groundwater monitoring. Its use as a coating for steel tapes with embedded conductors enables the measurement of water level, temperature, pH, and other parameters. []

Q14: Are there any studies on the use of Tefzel in microfluidics?

A14: Yes, Tefzel's chemical inertness and compatibility with microfabrication techniques make it a suitable material for microfluidic devices. One study demonstrated its use in constructing a sheath-flow cuvette for ultrasensitive laser-induced fluorescence detection in capillary electrophoresis. []

Q15: What are the potential hazards associated with Tefzel combustion?

A15: While Tefzel is generally considered a flame-retardant material, combustion can release toxic gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl). []

Q16: Is Tefzel biodegradable?

A16: Tefzel is not readily biodegradable, and its disposal should follow appropriate waste management practices. []

Q17: Are there any known alternatives or substitutes for Tefzel?

A17: Depending on the specific application, several materials can serve as alternatives to Tefzel. These include other fluoropolymers like Teflon FEP and PFA, as well as high-performance thermoplastics like PEEK and PPS. [, ] The choice of the best alternative depends on factors like required temperature resistance, chemical compatibility, and cost.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)

![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)